molecular formula C19H18FN5O2S B15024006 6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15024006
M. Wt: 399.4 g/mol
InChI Key: ZYLLYYCDEIEDBI-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-N-(2-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl and methoxyphenyl groups in its structure suggests potential pharmacological properties.

Preparation Methods

The synthesis of 6-(4-FLUOROPHENYL)-N-(2-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the thiadiazine ring: This step involves the reaction of the triazole intermediate with sulfur-containing reagents under specific conditions.

    Functional group modifications:

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-(4-FLUOROPHENYL)-N-(2-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-FLUOROPHENYL)-N-(2-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent due to its unique structure and possible interactions with biological targets.

    Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.

    Chemical Research: The compound’s reactivity and stability make it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-N-(2-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 6-(4-FLUOROPHENYL)-N-(2-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazine derivatives such as:

The uniqueness of 6-(4-FLUOROPHENYL)-N-(2-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other derivatives.

Properties

Molecular Formula

C19H18FN5O2S

Molecular Weight

399.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H18FN5O2S/c1-11-22-23-19-25(11)24-16(12-7-9-13(20)10-8-12)17(28-19)18(26)21-14-5-3-4-6-15(14)27-2/h3-10,16-17,24H,1-2H3,(H,21,26)

InChI Key

ZYLLYYCDEIEDBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)F

Origin of Product

United States

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